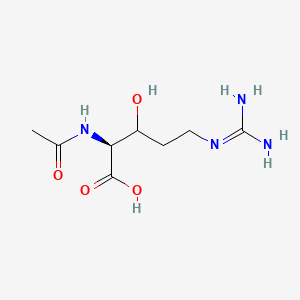
2-Chloro-3-hydroxy-1-phenylpropan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Propanone, 2-chloro-3-hydroxy-1-phenyl- is an organic compound with the molecular formula C9H9ClO2 It is a derivative of propiophenone, featuring a phenyl group attached to a three-carbon chain with a hydroxyl and a chloro substituent
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Propanone, 2-chloro-3-hydroxy-1-phenyl- can be synthesized through several methods. One common approach involves the chlorination of 1-phenyl-1-propanone followed by hydrolysis. The reaction typically uses chlorine gas or a chlorinating agent like thionyl chloride in the presence of a catalyst. The resulting intermediate is then hydrolyzed to yield the final product.
Industrial Production Methods: Industrial production of this compound may involve large-scale chlorination and hydrolysis processes, utilizing continuous flow reactors to ensure efficient and consistent production. The reaction conditions are optimized to maximize yield and purity, often involving temperature control, pressure regulation, and the use of specific catalysts.
Chemical Reactions Analysis
Types of Reactions: 1-Propanone, 2-chloro-3-hydroxy-1-phenyl- undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles like ammonia (NH3) or sodium thiolate (NaSMe) under basic conditions.
Major Products:
Oxidation: Formation of 2-chloro-3-oxo-1-phenylpropan-1-one or 2-chloro-3-hydroxy-1-phenylpropanoic acid.
Reduction: Formation of 2-chloro-3-hydroxy-1-phenylpropan-1-ol.
Substitution: Formation of 2-amino-3-hydroxy-1-phenylpropan-1-one or 2-thio-3-hydroxy-1-phenylpropan-1-one.
Scientific Research Applications
1-Propanone, 2-chloro-3-hydroxy-1-phenyl- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and as a reagent in organic synthesis.
Mechanism of Action
The mechanism of action of 1-propanone, 2-chloro-3-hydroxy-1-phenyl- involves its interaction with specific molecular targets and pathways. The hydroxyl and chloro groups can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s reactivity and binding affinity. These interactions can modulate enzyme activity, receptor binding, and other biochemical processes, leading to various biological effects.
Comparison with Similar Compounds
1-Propanone, 2-chloro-3-hydroxy-1-phenyl- can be compared with other similar compounds, such as:
1-Propanone, 3-chloro-1-phenyl-: Lacks the hydroxyl group, resulting in different reactivity and applications.
1-Propanone, 2-hydroxy-1-phenyl-:
1-Propanone, 2-chloro-1-phenyl-: Lacks the hydroxyl group, leading to distinct chemical properties and applications.
The presence of both the hydroxyl and chloro groups in 1-propanone, 2-chloro-3-hydroxy-1-phenyl- makes it unique, offering a combination of reactivity and functionality that can be exploited in various chemical and biological contexts.
Properties
CAS No. |
55056-02-5 |
|---|---|
Molecular Formula |
C9H9ClO2 |
Molecular Weight |
184.62 g/mol |
IUPAC Name |
2-chloro-3-hydroxy-1-phenylpropan-1-one |
InChI |
InChI=1S/C9H9ClO2/c10-8(6-11)9(12)7-4-2-1-3-5-7/h1-5,8,11H,6H2 |
InChI Key |
HVJHEKJVECGUOP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C(CO)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


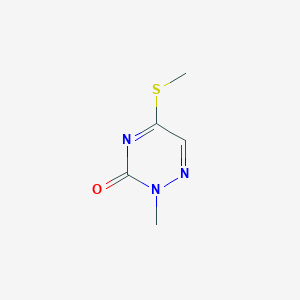
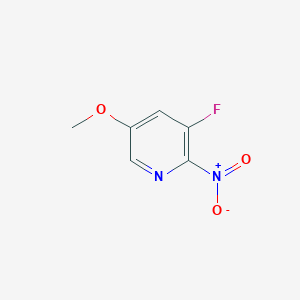
![2-(5-Aminobenzo[d]oxazol-6-yl)propan-2-ol](/img/structure/B13937835.png)
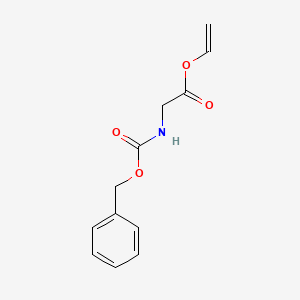

![7-Methoxy-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-a]pyridine](/img/structure/B13937858.png)
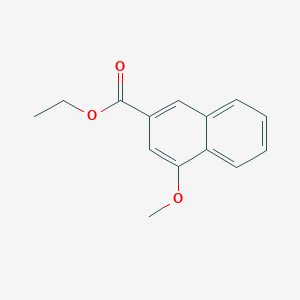
![2-methyl[1]benzofuro[3,2-d]pyrimidin-4(3H)-one](/img/structure/B13937864.png)
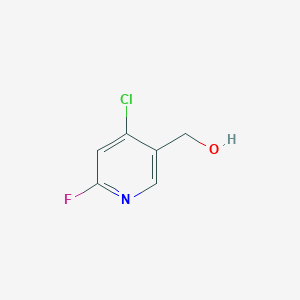

![2-[(3,5-Dibromo-2-methoxybenzoyl)carbamothioylamino]benzoic acid](/img/structure/B13937882.png)
![1-[[2-(7-Methoxyquinolin-4-yl)-1-pyridin-2-ylethylidene]amino]pyrrolidin-2-one](/img/structure/B13937894.png)
![7,7-Dimethyl-2-oxo-1,5,7,8-tetrahydro-2H-pyrano[4,3-b]pyridine-3-carbonitrile](/img/structure/B13937895.png)
